Cas no 1804235-06-0 (3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one)

3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one
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- Inchi: 1S/C10H9Br2FO2/c11-4-3-10(14)8-5-7(15-6-13)1-2-9(8)12/h1-2,5H,3-4,6H2
- InChI Key: APDVPSSDWPFBSR-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C(CCBr)=O)OCF
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 214
- Topological Polar Surface Area: 26.3
- XLogP3: 3.4
3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020380-1g |
3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one |
1804235-06-0 | 97% | 1g |
1,490.00 USD | 2021-06-24 | |
Alichem | A013020380-500mg |
3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one |
1804235-06-0 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
Alichem | A013020380-250mg |
3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one |
1804235-06-0 | 97% | 250mg |
489.60 USD | 2021-06-24 |
3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one Related Literature
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one
Research Briefing on 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one (CAS: 1804235-06-0)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of halogenated aromatic compounds, particularly those containing bromine and fluorine substituents. Among these, 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one (CAS: 1804235-06-0) has emerged as a promising scaffold for drug discovery and development. This briefing synthesizes the latest research on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one belongs to the class of α-bromoketones, which are known for their reactivity and utility in organic synthesis. Recent studies have explored its role as an intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition and receptor modulation. The presence of both bromine and fluorine atoms enhances its electrophilic character, making it a valuable building block for medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a covalent inhibitor of cysteine proteases. The study demonstrated that 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one exhibits selective reactivity with the active-site cysteine of cathepsin B, a protease implicated in cancer metastasis. The findings suggest that this compound could serve as a lead for developing novel anticancer agents.
Another recent publication in Bioorganic & Medicinal Chemistry Letters explored the compound's antimicrobial properties. The study revealed that derivatives of 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, highlighting its potential as a scaffold for antibiotic development.
From a synthetic perspective, advancements in the preparation of 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one have been reported in Organic Process Research & Development. A novel, scalable method was developed, utilizing a one-pot bromination-fluoromethylation sequence, which significantly improved yield and reduced production costs. This methodological innovation is expected to facilitate broader access to the compound for research and development purposes.
In conclusion, 3-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-1-one represents a versatile and pharmacologically relevant compound with applications in drug discovery. Its unique chemical properties and demonstrated biological activities make it a compelling subject for further investigation. Future research should focus on optimizing its selectivity and pharmacokinetic profile to unlock its full therapeutic potential.
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